Product packaging for Urea, 1-allyl-3-(o-chlorophenyl)-2-thio-(Cat. No.:CAS No. 14255-92-6)

Urea, 1-allyl-3-(o-chlorophenyl)-2-thio-

Cat. No.: B080295
CAS No.: 14255-92-6
M. Wt: 226.73 g/mol
InChI Key: FWQCKIRVRGDMSB-UHFFFAOYSA-N
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Description

Significance of the Thiourea (B124793) Scaffold in Contemporary Chemical Research

The thiourea scaffold, characterized by the N-C(S)-N linkage, is a cornerstone in modern medicinal and materials chemistry. Its unique structural and electronic properties, including the ability to act as a hydrogen bond donor and acceptor, make it a versatile building block for a wide range of applications. In medicinal chemistry, thiourea derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This has led to the development of several thiourea-containing drugs. dergipark.org.trmdpi.com The thiourea moiety's capacity for coordination with metal ions also makes it valuable in the design of sensors and catalysts. sigmaaldrich.com

Rationale for the Investigation of Urea (B33335), 1-allyl-3-(o-chlorophenyl)-2-thio- within its Structural Class

Urea, 1-allyl-3-(o-chlorophenyl)-2-thio-, also known as 1-allyl-3-(2-chlorophenyl)thiourea, is a member of the disubstituted thiourea family. The interest in this specific compound stems from the unique combination of its substituents. The allyl group introduces a reactive alkene functionality, which can be a site for further chemical modifications or can influence the compound's biological interactions. The o-chlorophenyl group, with its specific steric and electronic properties due to the ortho-chloro substitution, is expected to significantly impact the molecule's conformation and, consequently, its chemical and biological behavior. The study of this compound allows for a deeper understanding of how these specific structural features modulate the properties of the thiourea core.

Overview of Research Scope and Methodological Approaches for Comprehensive Compound Analysis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClN2S B080295 Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- CAS No. 14255-92-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14255-92-6

Molecular Formula

C10H11ClN2S

Molecular Weight

226.73 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C10H11ClN2S/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H2,12,13,14)

InChI Key

FWQCKIRVRGDMSB-UHFFFAOYSA-N

SMILES

C=CCNC(=S)NC1=CC=CC=C1Cl

Isomeric SMILES

C=CCN=C(NC1=CC=CC=C1Cl)S

Canonical SMILES

C=CCNC(=S)NC1=CC=CC=C1Cl

Other CAS No.

14255-92-6

Origin of Product

United States

Synthetic Methodologies for Urea, 1 Allyl 3 O Chlorophenyl 2 Thio

Historical Context and Evolution of Thiourea (B124793) Synthesis

The synthesis of thiourea derivatives, a class of organosulfur compounds with significant applications in various fields including medicinal and materials chemistry, has evolved considerably over time. rsc.org The structural core of 1-allyl-3-(o-chlorophenyl)-2-thio- places it within the family of N,N'-disubstituted thioureas.

Classical Approaches

Historically, the most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. asianpubs.orgtandfonline.comnih.gov This method is characterized by its high efficiency and the wide diversity of substituted thioureas that can be produced. nih.gov The reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. researchgate.net

For the synthesis of the title compound, this classical approach involves the reaction between 2-chlorophenyl isothiocyanate and allylamine (B125299). The reaction is typically carried out in a suitable solvent at room temperature, although for less reactive amines, such as aromatic amines, reflux may be required. nih.gov

Another classical route involves the condensation of amines with carbon disulfide. nih.gov This process proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate, which then reacts with another amine molecule to yield the thiourea product. nih.gov Additionally, the reaction of amines with thiophosgene (B130339) was a common method, but due to the high toxicity of thiophosgene, it has been largely replaced by safer alternatives. rsc.orgresearchgate.net

Role of Silicon Pseudohalides in Thiourea Formation

The evolution of synthetic organic chemistry has introduced more advanced reagents, including silicon-based compounds, to streamline and improve traditional transformations. numberanalytics.compageplace.de Silicon pseudohalides, such as silyl (B83357) isothiocyanates, have found utility in the synthesis of various heterocyclic and functionalized compounds.

In the context of thiourea synthesis, silicon-based reagents can serve as precursors or activating agents. For instance, triorganosilylamines can react with diisocyanates to form polysilylureas, which can then be hydrolyzed to polyureas. google.com While not a direct route to the title compound, this illustrates the integration of silicon chemistry into urea (B33335) and, by extension, thiourea synthesis. The use of silicon compounds often allows for reactions to proceed under mild conditions with high selectivity. numberanalytics.com

Targeted Synthesis of Urea, 1-allyl-3-(o-chlorophenyl)-2-thio-

The targeted synthesis of 1-allyl-3-(o-chlorophenyl)-2-thiourea is most effectively achieved through the well-established reaction between an amine and an isothiocyanate.

Detailed Reaction Mechanisms and Pathways

The primary reaction pathway for the synthesis of 1-allyl-3-(o-chlorophenyl)-2-thiourea involves the nucleophilic addition of allylamine to 2-chlorophenyl isothiocyanate. The mechanism can be described as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of allylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in 2-chlorophenyl isothiocyanate.

Intermediate Formation: This attack results in the formation of a zwitterionic intermediate.

Proton Transfer: A proton is then transferred from the nitrogen of the former allylamine moiety to the nitrogen of the former isothiocyanate moiety, leading to the final, stable thiourea product.

This reaction is generally considered a "click-type" reaction due to its high efficiency and quantitative yields, often requiring minimal purification. nih.gov

An alternative, though less direct, synthetic strategy involves a modified Schotten-Baumann reaction. This has been reported for the synthesis of the related compound, 1-allyl-3-(2-chlorobenzoyl) thiourea, through the nucleophilic substitution of allylthiourea (B1665245) on 2-chlorobenzoyl chloride. researchgate.net A similar approach could theoretically be adapted, though the isothiocyanate-amine coupling remains the more common and direct method.

Reagent Selection and Stoichiometry Considerations

The selection of reagents for the synthesis of 1-allyl-3-(o-chlorophenyl)-2-thiourea is straightforward based on the classical synthetic route.

Starting Materials:

Allylamine: The source of the allyl group and one of the N-H protons.

2-chlorophenyl isothiocyanate: Provides the 2-chlorophenyl group and the thiocarbonyl (C=S) moiety.

Stoichiometry: The reaction is typically performed using a 1:1 molar ratio of the amine and the isothiocyanate to ensure complete conversion and minimize side products. nih.gov

Solvent and Conditions: The reaction is often carried out in a solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) at room temperature. nih.govunair.ac.id For some syntheses of related thioureas, solvent-free conditions using grinding or ball milling have also proven effective and can lead to quantitative yields in shorter reaction times. nih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). unair.ac.id

Below is a table summarizing typical reaction parameters for the synthesis of N,N'-disubstituted thioureas based on the isothiocyanate-amine coupling method.

Green Chemistry Principles Applied to the Synthesis of the Compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of these principles can be applied to the synthesis of 1-allyl-3-(o-chlorophenyl)-2-thiourea.

Atom Economy: The synthesis of thioureas from isothiocyanates and amines is an addition reaction, which is highly atom-economical as all atoms of the reactants are incorporated into the final product. organic-chemistry.org

Use of Safer Solvents: Efforts have been made to replace hazardous organic solvents. Water has been successfully used as a solvent for the synthesis of some thiourea derivatives, offering environmental benefits and often simplifying product isolation through filtration. researchgate.netorganic-chemistry.orggoogle.com Cyrene, a bio-based solvent, has also been shown to be a viable green alternative to solvents like THF. nih.gov

Energy Efficiency: Mechanochemical methods, such as grinding the reactants together in a mortar and pestle or using a ball mill, can lead to the solvent-free synthesis of thioureas. nih.gov These methods often require less energy and shorter reaction times compared to traditional solution-phase synthesis. nih.gov Microwave-assisted synthesis is another energy-efficient technique that can significantly reduce reaction times for thiourea formation. nih.gov

Use of Renewable Feedstocks and Catalysts: While the direct precursors for this specific compound are typically derived from petrochemical sources, broader green approaches in thiourea synthesis explore using thiourea or urea as biocompatible thiocarbonyl or carbonyl sources in deep eutectic solvent/catalyst systems. rsc.orgrsc.org

The table below outlines some green synthetic approaches applicable to thiourea synthesis.

Solvent Selection and Aqueous Medium Reactions

The choice of solvent plays a crucial role in the synthesis of thiourea derivatives, influencing reaction rates, yields, and the ease of product isolation. For the synthesis of N,N'-disubstituted thioureas, polar solvents are generally preferred as they can facilitate the dissolution of the starting materials and the stabilization of polar intermediates.

Ethanol (B145695) is a commonly employed solvent for the reaction between isothiocyanates and amines. For instance, a general method for the synthesis of N-substituted thiourea derivatives involves refluxing a mixture of an aniline (B41778) derivative and allyl isothiocyanate in ethanol. uobabylon.edu.iq This approach typically results in the precipitation of the product upon cooling, which can then be isolated by filtration and purified by recrystallization from ethanol. uobabylon.edu.iq

Tetrahydrofuran (THF) is another suitable solvent, particularly in modified Schotten-Baumann reactions for the synthesis of related acylthiourea compounds. unair.ac.id While not a direct synthesis of the target compound, this indicates that aprotic polar solvents can also effectively mediate such reactions.

Interestingly, the use of aqueous media for thiourea synthesis has been explored. While allyl isothiocyanate itself has low solubility in water, reactions in aqueous systems or solvent-free conditions are gaining attention due to their environmental benefits. wikipedia.org For certain thiourea syntheses, reactions have been successfully carried out in water, sometimes promoted by specific reagents.

Catalyst-Free and Mild Reaction Conditions

A significant advantage of the synthesis of thioureas from isothiocyanates and amines is that these reactions can often proceed efficiently without the need for a catalyst. The inherent nucleophilicity of the amine is typically sufficient to attack the electrophilic carbon of the isothiocyanate group, leading to the formation of the thiourea linkage under mild conditions.

The reaction of allyl isothiocyanate with aniline derivatives can be carried out by simply refluxing the reactants in a suitable solvent like ethanol, without the addition of a catalyst. uobabylon.edu.iq This highlights the straightforward nature of this synthetic route. Moreover, mechanochemical methods, such as grinding the neat reactants together at room temperature, have been shown to produce N,N'-disubstituted thioureas quantitatively and often instantaneously, representing an exceptionally mild and environmentally friendly catalyst-free approach.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of the desired 1-allyl-3-(o-chlorophenyl)-2-thiourea, careful optimization of key reaction parameters is essential.

Temperature and Pressure Effects

Temperature is a critical parameter in the synthesis of thioureas. For the reaction of allyl isothiocyanate with aniline derivatives, refluxing in ethanol is a common practice, suggesting that elevated temperatures are beneficial for driving the reaction to completion in a reasonable timeframe. uobabylon.edu.iq In the context of related syntheses, reaction temperatures can range from room temperature to the boiling point of the chosen solvent. For instance, in a modified Schotten-Baumann reaction for a similar compound, the mixture was refluxed over a water bath. unair.ac.id

Pressure is not typically a critical parameter for the laboratory synthesis of thioureas from isothiocyanates and is generally carried out at atmospheric pressure.

Reaction Time and Work-up Procedures

The reaction time required for the complete conversion of starting materials can vary depending on the specific reactants and the temperature. Monitoring the progress of the reaction using techniques like thin-layer chromatography (TLC) is a standard practice to determine the optimal reaction time. unair.ac.id For the refluxing ethanol method, a reaction time of several hours is often sufficient. uobabylon.edu.iq

The work-up procedure for isolating and purifying 1-allyl-3-(o-chlorophenyl)-2-thiourea is generally straightforward. Following the completion of the reaction, the mixture is typically cooled, which often induces the precipitation of the crude product. The solid can then be collected by filtration. uobabylon.edu.iq Subsequent washing with a suitable solvent, such as cold ethanol, helps to remove soluble impurities. uobabylon.edu.iq For further purification, recrystallization from an appropriate solvent, like ethanol, is a common and effective method. uobabylon.edu.iq In cases where the product does not precipitate, standard extraction procedures using an organic solvent followed by purification techniques such as column chromatography may be necessary. mdpi.com

Scalability Considerations for Laboratory Synthesis

The synthesis of 1-allyl-3-(o-chlorophenyl)-2-thiourea via the reaction of allyl isothiocyanate and 2-chloroaniline (B154045) is generally well-suited for laboratory-scale production. The procedure is technically simple, does not require specialized equipment, and the starting materials are commercially available.

For scaling up the synthesis, several factors should be considered. Ensuring efficient mixing becomes more critical in larger reaction vessels to maintain a homogeneous reaction mixture and facilitate heat transfer. The rate of addition of reactants may also need to be controlled to manage any potential exotherms, although the reaction is not typically highly energetic.

The work-up procedure, particularly filtration and recrystallization, can be adapted for larger quantities using appropriately sized glassware and equipment. The choice of a solvent from which the product readily crystallizes in high purity upon cooling is advantageous for simplifying the purification process at a larger scale. The direct precipitation of the product from the reaction mixture is a particularly scalable feature, as it minimizes the need for extensive chromatographic purification. uobabylon.edu.iq

Below is a table summarizing reaction conditions for the synthesis of related thiourea derivatives, which can serve as a starting point for the synthesis of the target compound.

ReactantsSolventCatalyst/BaseTemperatureReaction TimeYieldReference
Allylthiourea and 2-chlorobenzoyl chlorideTetrahydrofuran (THF)TriethylamineRefluxMonitored by TLCNot specified researchgate.net
Aniline derivatives and Allyl isothiocyanateEthanolNoneReflux10 hoursNot specified uobabylon.edu.iq
Amines and (Me4N)SCF3Dichloromethane (CH2Cl2)TriethylamineRoom Temperature15-60 minutesHigh amazonaws.comnih.gov
Primary amines and Thiocarbamic chloridesBenzene (B151609)NoneRoom TemperatureNot specifiedVariable mdpi.com

Chemical Reactivity and Derivatization Studies of Urea, 1 Allyl 3 O Chlorophenyl 2 Thio

Electrophilic and Nucleophilic Reaction Pathways at the Thiocarbonyl Group

The thiocarbonyl group (C=S) in 1-allyl-3-(o-chlorophenyl)-2-thiourea is a key center for chemical reactivity. The sulfur atom, with its lone pairs of electrons, acts as a soft nucleophile, while the carbon atom is electrophilic.

Electrophilic Reactions: The sulfur atom readily participates in electrophilic reactions. For instance, it can be alkylated, acylated, or oxidized. The reaction with electrophiles such as alkyl halides or acyl halides typically occurs at the sulfur atom, leading to the formation of isothiourea derivatives. These reactions are often facilitated by a base to deprotonate the thiourea (B124793) first, enhancing its nucleophilicity.

Nucleophilic Reactions: The thiocarbonyl carbon is susceptible to attack by nucleophiles. This pathway is less common than electrophilic attack at the sulfur but can be significant in certain contexts. Strong nucleophiles can add to the C=S double bond, leading to tetrahedral intermediates that can subsequently undergo further transformations.

Cyclization Reactions and Formation of Heterocyclic Scaffolds

The presence of both a nucleophilic thiourea moiety and an electrophilic allyl group within the same molecule makes 1-allyl-3-(o-chlorophenyl)-2-thiourea a prime candidate for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These reactions are often triggered by electrophilic activation of the allyl group or by radical-mediated processes.

One significant application is in the synthesis of thiazoline (B8809763) derivatives through electrophilic cyclization. researchgate.net This process can be achieved with high yields and good functional group compatibility. researchgate.net The operational simplicity and the use of inexpensive and readily available reagents make this a convenient route for synthesizing these heterocyclic structures. researchgate.net

Furthermore, thiourea derivatives can undergo condensation reactions with various bifunctional reagents to yield a wide array of heterocyclic compounds. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives, while reaction with hydrazine (B178648) derivatives can produce thiadiazines. journalagent.comnih.gov The specific outcome of these cyclization reactions is highly dependent on the reaction conditions and the nature of the cyclizing agent.

Chiral thioureas, in cooperation with strong acids like hydrogen chloride (HCl), can catalyze enantioselective Prins cyclization reactions. nih.govchemrxiv.org This process allows for the creation of six-membered homoallylic alcohol products with high levels of enantioselectivity and diastereoselectivity. chemrxiv.org The thiourea catalyst can accelerate the reaction rate significantly compared to the reaction catalyzed by HCl alone. chemrxiv.org

Metal Complexation and Coordination Chemistry Studies

Thiourea and its derivatives are excellent ligands for a wide range of metal ions due to the presence of both sulfur and nitrogen donor atoms. semanticscholar.orgmdpi.com The sulfur atom typically acts as a soft donor, showing a high affinity for soft metal ions like Ag(I), Au(I), Pd(II), and Pt(II). nih.govmdpi.com The nitrogen atoms can also coordinate, particularly to harder metal ions.

The coordination of 1-allyl-3-(o-chlorophenyl)-2-thiourea to metal centers can occur in several modes:

Monodentate coordination: Primarily through the sulfur atom. mdpi.com

Bidentate coordination: Involving both the sulfur and one of the nitrogen atoms, forming a chelate ring. mdpi.com

The allyl group can also participate in coordination to transition metals, binding in either a monohapto (η1) or trihapto (η3) fashion. wikipedia.orglibretexts.org This interaction is common in organometallic chemistry and can influence the catalytic activity of the resulting metal complexes. wikipedia.org

The formation of metal complexes can significantly alter the chemical and physical properties of the thiourea ligand. These complexes have been investigated for various applications, including their potential as catalysts and biologically active agents. nih.gov For instance, gold(I) and silver(I) complexes of thiourea derivatives have shown promising cytotoxic activity. nih.gov

Functional Group Interconversions and Strategic Modifications

The functional groups present in 1-allyl-3-(o-chlorophenyl)-2-thiourea can be interconverted to create a variety of new derivatives. ub.eduimperial.ac.uk These transformations allow for the strategic modification of the molecule to fine-tune its properties for specific applications.

Key functional group interconversions include:

Modification of the Thiourea Moiety: The thiourea group can be converted to a urea (B33335) group through oxidative or desulfurization reactions. It can also be transformed into a guanidine (B92328) derivative.

Reactions of the Allyl Group: The double bond of the allyl group can undergo various reactions such as hydrogenation to a propyl group, halogenation, epoxidation, and dihydroxylation. imperial.ac.uk These modifications introduce new functionalities and potential chiral centers.

Modification of the Phenyl Ring: The chlorine substituent on the phenyl ring can be replaced through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions. The aromatic ring itself can undergo further electrophilic substitution reactions, with the existing substituents directing the position of the incoming group. masterorganicchemistry.comyoutube.com

These interconversions are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in various fields, including medicinal chemistry.

Stereochemical Aspects and Chiral Derivatization Potential

While 1-allyl-3-(o-chlorophenyl)-2-thiourea itself is achiral, it possesses the potential for the introduction of chirality. nih.gov The presence of the allyl group and the potential for creating new stereocenters through its reactions make it a valuable scaffold for the synthesis of chiral derivatives.

Introduction of Chirality:

Asymmetric reactions at the allyl group: Asymmetric epoxidation or dihydroxylation of the allyl double bond can introduce one or two chiral centers.

Use of chiral reagents: Derivatization of the thiourea with chiral acids or isothiocyanates can lead to the formation of diastereomeric products that can potentially be separated.

Chiral catalysis: As mentioned earlier, chiral thiourea derivatives can be used as organocatalysts in asymmetric synthesis. nih.govchemrxiv.org The synthesis of enantiomerically pure 1-allyl-3-(o-chlorophenyl)-2-thiourea derivatives could open avenues for their use as chiral ligands in metal-catalyzed asymmetric reactions.

Physicochemical Properties

Solubility Profile

Based on the structural features, including the presence of a non-polar aromatic ring and an allyl group, Urea (B33335), 1-allyl-3-(o-chlorophenyl)-2-thio- is expected to exhibit good solubility in common organic solvents such as acetone, chloroform, and dimethyl sulfoxide (B87167) (DMSO). Its solubility in water is predicted to be limited due to the hydrophobic nature of the molecule.

Stability and Reactivity

The compound is expected to be stable under standard storage conditions. The thiourea (B124793) moiety can exhibit tautomerism, existing in equilibrium between the thione and thiol forms. The allyl group's double bond offers a site for potential addition reactions. The compound may be sensitive to strong oxidizing and reducing agents.

Theoretical and Computational Investigations of Urea, 1 Allyl 3 O Chlorophenyl 2 Thio

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules at the atomic level. researchgate.net These methods have been applied to various thiourea (B124793) derivatives to understand their electronic structure and predict their chemical behavior. researchgate.netresearchgate.net

Geometry Optimization and Electronic Structure Analysis

The first step in computational analysis is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in the molecule is determined. For thiourea derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p) or DEF2–TZVP, are employed to find the optimized molecular geometry. researchgate.netresearchgate.netnih.gov This process yields important information about bond lengths, bond angles, and torsion angles.

Frontier Molecular Orbital (FMO) Theory Applications and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive.

For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea group, indicating these are the likely sites for electrophilic attack. researchgate.netresearchgate.net Conversely, the LUMO is typically distributed over the phenyl ring and the C=S bond, suggesting these areas are susceptible to nucleophilic attack. researchgate.netresearchgate.net The analysis of these frontier orbitals helps in understanding the charge transfer characteristics within the molecule. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Properties of a Related Thiourea Derivative

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap4.4

Note: The data in this table is illustrative and based on calculations for a similar thiourea derivative. The exact values for Urea (B33335), 1-allyl-3-(o-chlorophenyl)-2-thio- would require specific calculations.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are also used to predict spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net Theoretical vibrational frequencies calculated using DFT methods can be compared with experimental IR and Raman spectra to validate the computational model and aid in the assignment of vibrational modes. researchgate.net Similarly, calculated NMR chemical shifts can be correlated with experimental data to confirm the molecular structure. researchgate.net The prediction of UV-Vis spectra using Time-Dependent DFT (TD-DFT) can provide insights into the electronic transitions occurring within the molecule. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as Urea, 1-allyl-3-(o-chlorophenyl)-2-thio-, might interact with a biological macromolecule (target), such as a protein or enzyme. researchgate.netekb.eg These methods are crucial in drug discovery and design.

Conformational Analysis and Stability Studies

Before docking, a conformational analysis of the ligand is often performed to identify its low-energy conformations. researchgate.net This is important because the molecule's shape plays a significant role in how it binds to a target. MD simulations can then be used to study the stability of the ligand's conformation in different environments, such as in water, and to understand its dynamic behavior over time. researchgate.netrsc.org

Prediction of Binding Modes with Biological Macromolecules

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. jppres.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the macromolecule and scoring them based on their binding affinity. ekb.eg Thiourea derivatives have been shown to interact with various biological targets, often through hydrogen bonds involving the N-H and C=S groups, as well as hydrophobic interactions with the phenyl rings. rsc.orgbiointerfaceresearch.com

MD simulations can further refine the docked poses and provide a more detailed picture of the ligand-target interactions, including the stability of the complex and the role of individual amino acid residues in the binding site. rsc.org The binding free energy, which indicates the strength of the interaction, can also be calculated from these simulations. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.compatsnap.comconsensus.app This method is instrumental in drug discovery for predicting the activity of new chemical entities, thereby prioritizing synthesis and testing, which saves time and resources. jocpr.comnih.gov

For thiourea derivatives, QSAR studies have been successfully employed to predict their potential as therapeutic agents. These studies involve calculating a range of molecular descriptors that quantify various aspects of a molecule's physicochemical properties. These descriptors are then used to build a predictive model through statistical methods like Multiple Linear Regression (MLR). sciencepg.com

A QSAR study on a series of thiourea derivatives for their anticancer activity against liver cancer identified several key molecular descriptors. sciencepg.com The statistical quality of the developed QSAR model, indicated by a high correlation coefficient (R² = 0.906), suggests a strong predictive capacity. sciencepg.com The analysis revealed that lipophilicity (LogP), certain bond lengths, and the vibrational frequency of the C=O bond were critical in predicting the anticancer activity. sciencepg.com

Similarly, a QSAR investigation of carbonyl thiourea derivatives against Acanthamoeba sp. highlighted the importance of different sets of descriptors. researchgate.net The best model was achieved using the Partial Least Squares (PLS) technique, indicating its robustness and predictive power. researchgate.net

The following table summarizes molecular descriptors that have been identified as significant in QSAR models of various thiourea derivatives, illustrating the types of properties that likely influence the biological efficacy of compounds like Urea, 1-allyl-3-(o-chlorophenyl)-2-thio-.

Descriptor TypeSpecific Descriptor ExamplesPredicted Biological ActivityReference
Lipophilicity LogPAnticancer sciencepg.com
Geometric Bond length d(C=N2), Bond length d(N2-Cphen1)Anticancer sciencepg.com
Spectroscopic Vibration frequency υ(C=O)Anticancer sciencepg.com
Constitutional Number of atomsAnticancer sciencepg.com
Topological SpMAD_DzsAnti-tubercular nih.gov
Electronic MLFER_S, GATSe2, Shal, EstateVSA 6Anti-tubercular nih.gov

These examples underscore that a combination of electronic, steric, and hydrophobic properties often governs the biological activity of thiourea compounds. For Urea, 1-allyl-3-(o-chlorophenyl)-2-thio-, a QSAR model would similarly seek to correlate its structural features, such as the electronic influence of the ortho-chloro substitution and the steric bulk of the allyl group, with its potential biological effects.

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry provides powerful tools to elucidate the step-by-step pathway of a chemical reaction, a process known as reaction mechanism elucidation. numberanalytics.com This involves mapping the potential energy surface of the reaction, identifying intermediates, and, crucially, characterizing the transition states. numberanalytics.comnumberanalytics.com A transition state is a high-energy, transient configuration of atoms that exists at the peak of the energy barrier between reactants and products. vedantu.commasterorganicchemistry.com

The synthesis of thiourea derivatives, such as the reaction between an isothiocyanate and an amine, can be computationally modeled to understand its mechanism. nih.govorganic-chemistry.org For a compound like Urea, 1-allyl-3-(o-chlorophenyl)-2-thio-, a plausible synthetic route involves the reaction of o-chlorophenyl isothiocyanate with allylamine (B125299).

Computational methods, particularly quantum chemical calculations, can be employed to model this reaction. nih.gov The process would involve:

Geometry Optimization: Calculating the most stable three-dimensional structures of the reactants (o-chlorophenyl isothiocyanate and allylamine) and the product (1-allyl-3-(o-chlorophenyl)-2-thiourea).

Transition State Search: Identifying the transition state structure for the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon. This is a critical step as the energy of the transition state determines the activation energy and thus the rate of the reaction. fiveable.mewikipedia.org

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path from the transition state downhill to both the reactants and the products to confirm that the identified transition state correctly connects the desired species. nih.gov

A computational study on the synthesis of pyrrolidinedione derivatives, for instance, successfully calculated the energy barriers for different steps of the reaction, including a cyclization stage. rsc.org For the synthesis of our title compound, a similar analysis would reveal the energetic favorability of the reaction and provide insights into the factors influencing its rate and yield.

The following table outlines the key computational steps and their significance in elucidating the reaction mechanism for the synthesis of a thiourea derivative.

Computational StepDescriptionSignificance
Reactant & Product Optimization Determination of the lowest energy conformations of the starting materials and the final product.Provides the thermodynamic endpoints of the reaction.
Transition State (TS) Optimization Locating the saddle point on the potential energy surface connecting reactants and products.The energy of the TS is used to calculate the activation energy, which is crucial for understanding reaction kinetics. numberanalytics.com
Frequency Calculation Calculation of vibrational frequencies for all optimized structures.A real structure has all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. numberanalytics.com
Intrinsic Reaction Coordinate (IRC) Calculation of the minimum energy path from the transition state to the reactants and products.Confirms that the transition state correctly connects the intended reactants and products. nih.gov

By applying these computational techniques, a detailed understanding of the formation of Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- can be achieved, offering valuable information for optimizing its synthesis and for understanding its chemical reactivity.

Investigation of Biological Activities and Structure Activity Relationships Sar

In Vitro Antimicrobial Activities

Thiourea (B124793) derivatives are recognized for their potential as antimicrobial agents. The biological activity is often attributed to the presence of C=S, C=O, and NH groups which can interact with bacterial cell membranes. The inclusion of electron-withdrawing groups, such as chlorine atoms, on the phenyl ring has been shown to enhance antibacterial efficacy in some thiourea derivatives.

Antibacterial Efficacy Studies against Specific Strains

Specific data from antibacterial efficacy studies on Urea (B33335), 1-allyl-3-(o-chlorophenyl)-2-thio- are not available. To evaluate its potential, studies determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria would be required. Research on other chlorinated thiourea derivatives has shown activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Antifungal Efficacy Studies against Pathogenic Fungi

While many thiourea derivatives exhibit antifungal properties, specific data on the antifungal efficacy of Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- against pathogenic fungi is not documented in available literature. Studies on related compounds have demonstrated activity against fungi such as Candida albicans and Aspergillus niger. Research on other chlorophenyl derivatives has also indicated potential against phytopathogenic fungi like Botrytis cinerea and Colletotrichum gloeosporioides.

In Vitro Anticancer and Cytotoxicity Screening

Thiourea-based molecules have been investigated for their potential as anticancer agents. Their mechanism of action can involve the induction of apoptosis and cell cycle arrest.

Cellular Proliferation Inhibition Studies in Cancer Cell Lines

There is no specific data available regarding the cellular proliferation inhibition of Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- in cancer cell lines. Such studies would typically involve determining the IC50 values (the concentration at which 50% of cell growth is inhibited) across a panel of human cancer cell lines to assess its potency and selectivity. For instance, other substituted thiourea derivatives have shown high cytotoxicity against human colon and prostate cancer cells.

Apoptosis Induction Mechanisms and Cell Cycle Perturbations

The mechanisms by which Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- might induce apoptosis and cause cell cycle perturbations have not been studied. Research on related compounds suggests potential pathways. For example, some thiourea derivatives can induce apoptosis through the phosphorylation of proteins like Bcl-2 and by causing mitotic arrest. Other anticancer compounds have been shown to cause cell cycle arrest at the S and G2/M phases.

Enzyme Inhibition and Receptor Binding Studies

Thiourea derivatives have been identified as inhibitors of various enzymes. This inhibitory activity is a key aspect of their therapeutic potential.

Specific data on the enzyme inhibition or receptor binding profile of Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- is not available. Potential targets for this compound could include enzymes like urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), as has been observed with other thiourea analogs. To ascertain its activity, in vitro enzyme inhibition assays would be necessary to determine IC50 values against these and other relevant enzymes.

Specific Enzyme Inhibition Potentials (e.g., urease, phosphodiesterase)

Thiourea derivatives are recognized for their ability to inhibit various enzymes, with urease being a prominent target. nih.govmdpi.com Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea and is implicated in pathologies associated with urease-producing bacteria like Helicobacter pylori. nih.gov The thiourea core, being a structural analog of urea, is thought to interact with the nickel ions in the enzyme's active site, leading to inhibition. nih.gov

While direct studies on the urease inhibitory activity of 1-allyl-3-(o-chlorophenyl)-2-thiourea are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights. For instance, various N,N'-disubstituted thioureas have demonstrated significant urease inhibitory potential. nih.gov The presence of a substituted phenyl ring and an allyl group in the target compound suggests it may also exhibit such properties. The chlorine substituent on the phenyl ring can influence the electronic properties of the molecule, which may affect its binding affinity to the enzyme's active site. nih.gov

In a study on N-monosubstituted thioureas, compound b19 showed an IC50 value of 0.16 ± 0.05 µM against extracted urease, which was significantly more potent than the standard drug, acetohydroxamic acid (AHA). nih.gov This highlights the potential of the thiourea scaffold in urease inhibition.

Regarding phosphodiesterase (PDE) inhibition, there is limited specific information for 1-allyl-3-(o-chlorophenyl)-2-thiourea. However, the broader class of sulfur-containing compounds has been explored for various enzyme inhibitory activities. nih.gov Further research is required to specifically determine the inhibitory potential of this compound against phosphodiesterases.

Receptor Binding Profiling and Modulatory Effects

The ability of a compound to bind to specific receptors is a key determinant of its pharmacological effects. For N-aryl-N'-(thiophen-2-yl)thiourea derivatives, specific human Toll-like receptor 1/2 (TLR1/2) agonistic activity has been identified, suggesting a role in cancer immunotherapy. nih.gov One such derivative, SMU-C80 , demonstrated an EC50 of 31.02 ± 1.01 nM and was found to activate the NF-κB pathway, leading to cytokine release. nih.gov This indicates that thiourea-based molecules can interact specifically with immune receptors.

Additionally, certain thiourea derivatives have been investigated for their interaction with other receptors. For instance, N,N',N'-trisubstituted thiourea derivatives have been reported as antagonists of the vanilloid receptor, suggesting potential analgesic applications. researchgate.net While the specific receptor binding profile of 1-allyl-3-(o-chlorophenyl)-2-thiourea remains to be fully elucidated, the existing data on related compounds suggests that it may interact with various receptor types, warranting further investigation.

Anthelmintic and Insecticidal Activities

Structure-Activity Relationship (SAR) Analysis for Biological Targets

The biological activity of thiourea derivatives is intricately linked to their chemical structure. Analyzing the relationship between structural modifications and their effects on efficacy and selectivity is crucial for designing more potent and specific compounds. nih.gov

Impact of Substituent Modifications on Efficacy and Selectivity

The nature and position of substituents on the aryl ring of aryl thiourea derivatives play a significant role in their biological activity. For instance, in a series of N'-substituted-N-cyclopropylformyl-thioureas investigated as ketol-acid reductoisomerase inhibitors, it was found that substitution at the 4-position of the benzene (B151609) ring resulted in higher inhibitory activity compared to substitutions at the 2- and 3-positions. nih.gov This highlights the importance of the substituent's position.

In the context of analgesic activity, a study on 1-allyl-3-benzoylthiourea (B5185869) analogs revealed that the presence of chloro and nitro substituents at the para position of the benzoyl ring increased analgesic and anti-inflammatory activities, with the chloro substituent being more effective. unair.ac.id A structurally similar compound, 1-allyl-3-(2-chlorobenzoyl) thiourea , demonstrated better pain inhibition activity compared to diclofenac (B195802) sodium. researchgate.net This suggests that the ortho-chloro substitution, as seen in the title compound, is a favorable feature for this type of activity.

The allyl group is also a key feature. Its addition to the thiourea structure is thought to contribute to enhanced analgesic effects. unair.ac.id The combination of the allyl group and the o-chlorophenyl substituent in 1-allyl-3-(o-chlorophenyl)-2-thiourea likely results in a unique electronic and steric profile that dictates its specific biological interactions.

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. nih.gov For thiourea derivatives, the thiourea core often acts as a key hydrogen-bonding unit, interacting with the active sites of enzymes or receptors. acs.org The aryl ring and its substituents contribute to hydrophobic and electronic interactions, further defining the binding affinity and selectivity. acs.org

Lead optimization is the process of modifying a biologically active compound to improve its properties, such as efficacy, selectivity, and pharmacokinetic profile. creative-bioarray.com For thiourea derivatives, strategies often involve altering the substituents on the aryl ring or modifying the other nitrogen substituent. nih.gov For example, in the development of human TLR1/2 agonists, the initial hit, 1-phenyl-3-(thiophen-2-yl)urea, was optimized by modifying the phenyl ring, leading to a 370-fold improvement in bioactivity with the identification of SMU-C80. nih.gov

For a compound like 1-allyl-3-(o-chlorophenyl)-2-thiourea, lead optimization could involve:

Modification of the chloro-substituent: Exploring the effects of different halogens (F, Br, I) or other electron-withdrawing or -donating groups at the ortho, meta, or para positions of the phenyl ring.

Alteration of the allyl group: Replacing the allyl group with other alkyl or aryl substituents to probe the steric and hydrophobic requirements of the binding site.

Isosteric replacement: Replacing the thiourea core with a urea or other bioisosteric groups to assess the importance of the sulfur atom for activity.

Through such systematic modifications, it is possible to develop more potent and selective analogs of 1-allyl-3-(o-chlorophenyl)-2-thiourea for specific biological targets.

Exploration of Other Potential Applications

Applications in Materials Science

The structural motifs within 1-allyl-3-(o-chlorophenyl)-2-thiourea suggest its potential as a valuable component in the development of new materials. Its ability to engage in polymerization and form organized supramolecular structures makes it a compound of interest for materials scientists.

Polymer Chemistry and Polymerization Initiators

Thiourea (B124793) derivatives are recognized as important building blocks in organic synthesis and can serve as precursors for a variety of complex molecules and materials. The positional isomer, N-Allyl-N'-(4-chlorophenyl)thiourea, is noted for its use in the production of polymers and as an additive in chemical processes to enhance material performance.

The allyl group (CH₂=CHCH₂) in 1-allyl-3-(o-chlorophenyl)-2-thiourea provides a reactive site for polymerization. This functionality allows it to act as a monomer in the synthesis of functional polymers. For instance, polymers based on allylthiourea (B1665245) have been developed for applications such as wastewater treatment, where they can form stable complexes with various metal ions. mdpi.com Copolymers like poly(allylthiourea-co-acrylic acid) have been used to create functional carbon materials, demonstrating the utility of the allylthiourea unit in polymer frameworks. mdpi.com While specific studies on the polymerization of the o-chloro isomer are not prevalent, its structural similarity to other polymerizable thioureas suggests a strong potential for its use as a monomer or comonomer to introduce specific properties, such as flame retardancy or altered solubility, into the final polymer.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. acs.org The thiourea moiety is an excellent functional group for directing self-assembly due to its capacity to form strong and directional hydrogen bonds. The N-H protons act as hydrogen-bond donors, while the sulfur atom acts as an acceptor.

In related thiourea derivatives, this hydrogen-bonding capability leads to the formation of well-defined supramolecular structures. For example, the crystal structure of 1,3-Bis(2-chlorophenyl)thiourea reveals the formation of zigzag chains assembled through N-H···S hydrogen bonds. researchgate.net Similarly, studies on macrocyclic thioureas show that intermolecular forces, including S···halogen, H···halogen, and S···H interactions, can stabilize ordered networks. acs.org In the case of 3-Acetyl-1-(3-chlorophenyl)thiourea, molecules are linked into dimers via a cyclic motif of N—H···S hydrogen bonds. researchgate.net

These findings strongly suggest that 1-allyl-3-(o-chlorophenyl)-2-thiourea would also participate in self-assembly, forming predictable one-, two-, or three-dimensional structures. The interplay between the N-H···S hydrogen bonds of the thiourea group and potential C-H···Cl interactions involving the chlorophenyl ring could be exploited to design novel molecular materials with specific architectures and properties.

Catalytic Applications in Organic Transformations

Thiourea derivatives have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding. wikipedia.orgrsc.org This non-covalent interaction, sometimes referred to as "partial protonation," can accelerate a variety of organic reactions, often with high stereoselectivity. wikipedia.org The advantages of thiourea catalysts include their metal-free nature, stability, and tolerance to a range of functional groups. wikipedia.org

The catalytic potential of thiourea derivatives often relies on a bifunctional scaffold, where the thiourea group activates an electrophile and another basic group (like an amine) activates a nucleophile. rsc.org In the context of 1-allyl-3-(o-chlorophenyl)-2-thiourea, its performance as part of a larger catalytic structure has been investigated. In one study focusing on the asymmetric dearomatization of diazaheterocycles, a tert-leucine-derived thiourea catalyst was used. acs.org The study tested various halogenated aryl groups on the thiourea moiety, including the o-chlorophenyl version.

As the data shows, while the para-chlorophenyl derivative provided the highest yield and enantioselectivity, the ortho-chlorophenyl derivative still proved to be a competent catalyst, affording the product in good yield and with high enantioselectivity. acs.org This demonstrates the direct applicability of the 1-allyl-3-(o-chlorophenyl)-2-thio- moiety within the field of organocatalysis.

Corrosion Inhibition Studies

Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. jmaterenvironsci.comresearchgate.netanalis.com.my Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. jmaterenvironsci.comsemanticscholar.org

The adsorption process is facilitated by the presence of heteroatoms with lone pair electrons, such as the sulfur and nitrogen atoms in the thiourea core. researchgate.netacs.org The sulfur atom, being easily polarizable, can form strong coordinate bonds with the vacant d-orbitals of metal atoms. jmaterenvironsci.com Furthermore, the presence of aromatic rings, like the chlorophenyl group in this compound, can enhance inhibition efficiency by increasing the surface coverage through π-electron interactions with the metal surface. semanticscholar.orgacs.org

While specific studies on the corrosion inhibition properties of 1-allyl-3-(o-chlorophenyl)-2-thio- have not been found, the collective research on related compounds strongly supports its potential in this application. For instance, N-[2-thiophenyl]-N/-phenyl thiourea is an excellent inhibitor for mild steel in HCl and H₂SO₄ solutions. jmaterenvironsci.com The fundamental characteristics of the target molecule—a polar thiourea group, nitrogen heteroatoms, and an aromatic ring—are all features known to impart significant corrosion-inhibiting properties.

Analytical Reagent Applications (e.g., chemosensors)

The ability of the thiourea group to coordinate with metal ions makes its derivatives excellent candidates for the development of analytical reagents, particularly chemosensors. nih.gov Chemosensors are molecules designed to signal the presence of a specific analyte, often through a change in color (colorimetric) or fluorescence.

Thiourea-based fluorescent chemosensors have been successfully developed for the detection of various metal ions, including mercury (Hg²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺). acs.orgnih.gov The sensing mechanism typically involves the binding of the metal ion to the sulfur atom of the thiourea, which perturbs the electronic properties of an attached fluorophore, leading to a measurable change in the fluorescence signal. acs.org The selectivity of the sensor can be tuned by modifying the substituents on the thiourea backbone.

Given this precedent, 1-allyl-3-(o-chlorophenyl)-2-thiourea could serve as a key building block for new chemosensors. The thiourea unit provides the necessary metal-binding site. This core could be chemically linked to a fluorophore. The allyl group offers a convenient handle for further chemical modification, while the chlorophenyl group could influence the sensor's electronic properties and selectivity for specific metal ions. For example, a naphthyl thiourea derivative has been shown to be an effective fluorescent sensor for Ag⁺ and Zn²⁺. consensus.app This highlights the potential for creating highly sensitive and selective analytical tools based on the 1-allyl-3-(o-chlorophenyl)-2-thio- scaffold.

Future Directions and Research Perspectives

Emerging Synthetic Strategies for Complex Thiourea (B124793) Derivatives

The future synthesis of analogues of Urea (B33335), 1-allyl-3-(o-chlorophenyl)-2-thio- will likely move beyond traditional batch methods towards more efficient, sustainable, and automated technologies. The goal is to rapidly generate diverse libraries of related compounds to explore structure-activity relationships (SAR).

Key emerging strategies include:

Flow Chemistry: Continuous-flow synthesis is a powerful tool for creating thiourea derivatives. nih.gov This method allows for precise control over reaction parameters, improved safety, and easier scalability. For instance, a multicomponent flow approach reacting isocyanides, amines, and a sulfur source can produce diversified thioureas with high efficiency. nih.gov Applying this to the synthesis of Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- analogues would enable rapid production of a library with variations in the aryl or allyl substituents for screening.

Microwave-Assisted Synthesis: Microwave irradiation significantly accelerates the synthesis of thiourea compounds, often leading to higher yields and cleaner reactions in shorter time frames. nih.gov Green chemistry principles are increasingly integrated, with methods using water as a solvent or employing solventless reactions over solid supports. nih.govacs.org

Aqueous Medium Synthesis: The development of synthetic protocols in aqueous media represents a significant step towards environmentally benign chemistry. Efficient methods for creating both symmetrical and unsymmetrical thioureas from amines and carbon disulfide in water have been established, proceeding through a xanthate intermediate rather than the traditional isothiocyanate. acs.orgresearchgate.net This approach could be adapted for a greener synthesis of the target compound and its derivatives.

Phase-Transfer Catalysis: To improve yields in heterogeneous reaction systems, phase-transfer catalysts are employed. For N-acyl thioureas, using a catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been shown to dramatically increase reaction yields, a technique that could be optimized for synthesizing complex derivatives of the target compound. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Thiourea Derivatives
MethodologyAdvantagesPotential Application for Target CompoundReferences
Flow Chemistry High efficiency, scalability, safety, process controlRapid generation of a diverse analogue library for SAR studies. nih.gov
Microwave-Assisted Synthesis Reduced reaction times, higher yields, green chemistry compatibilityEfficient and sustainable synthesis of derivatives. nih.gov
Aqueous Medium Synthesis Environmentally friendly, uses readily available starting materialsGreener manufacturing process for the compound and its analogues. acs.orgresearchgate.net
Phase-Transfer Catalysis Improved yields in multiphase reactionsOptimization of synthesis for higher purity and efficiency. mdpi.com

Advanced Computational Modeling for Mechanism Prediction and Property Optimization

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For a compound like Urea, 1-allyl-3-(o-chlorophenyl)-2-thio-, computational models can predict its behavior, guide synthetic efforts, and elucidate its biological interactions, thereby reducing the time and cost associated with experimental work.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure and reactivity of thiourea derivatives. tandfonline.com By analyzing Frontier Molecular Orbitals (HOMO-LUMO), researchers can predict the molecule's stability, reactivity, and potential as an antibacterial or electronic material. For the target compound, DFT could clarify how the o-chloro substitution affects the electron distribution and reactivity of the thiourea moiety. tandfonline.com

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target. nih.gov For thiourea derivatives, docking studies have been crucial in identifying interactions with enzyme active sites, such as urease or kinases. nih.govrsc.org Investigating the docking of Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- into various enzyme pockets could reveal potential therapeutic targets and explain its mechanism of action at a molecular level. biointerfaceresearch.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a biological target over time. rsc.orgnih.gov These simulations can confirm the stability of binding modes predicted by docking and reveal conformational changes. For the target compound, MD simulations could validate its interaction with a protein target and assess the stability of the resulting complex. rsc.org

3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models correlate the three-dimensional properties of a series of molecules with their biological activity. nih.gov By developing a QSAR model for analogues of Urea, 1-allyl-3-(o-chlorophenyl)-2-thio-, researchers could predict the activity of newly designed compounds and prioritize the synthesis of the most promising candidates.

Development of Novel Biological Probes and Diagnostic Tools

The unique ability of the thiourea group to coordinate with metal ions and form hydrogen bonds makes it an excellent recognition motif for chemical sensors. researchgate.netnih.gov Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- could serve as a scaffold for developing new probes for diagnostics and environmental monitoring.

Fluorescent Chemosensors: Thiourea derivatives are frequently incorporated into fluorescent probes. researchgate.net The thiourea moiety can quench the fluorescence of a nearby fluorophore (like coumarin (B35378) or naphthalimide) through photoinduced electron transfer (PET). researchgate.netrsc.org Upon binding to a specific metal ion (e.g., Hg²⁺, Co²⁺), this quenching effect is disrupted, leading to a "turn-on" fluorescent signal. researchgate.netrsc.org By functionalizing the target compound with a suitable fluorophore, it could be developed into a selective probe for detecting metal ions in biological systems or environmental samples. researchgate.net

Anion Recognition: The N-H protons on the thiourea backbone are effective hydrogen-bond donors, enabling the design of receptors for anions. Fluorescein-thiourea conjugates have been created to sense carboxylates, demonstrating the potential for developing probes that can detect biologically relevant anions. researchgate.net

Cell Imaging: Fluorescent probes must be cell-permeable and non-toxic to be useful for in-vivo applications. nih.govmdpi.com Thiourea-based probes have been successfully used to image cobalt ions within living Hela cells, showcasing their potential as diagnostic tools in cellular biology. researchgate.net Future research could focus on optimizing the structure of Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- for enhanced cell permeability and biocompatibility, enabling its use as an intracellular probe.

Integration with High-Throughput Screening Methodologies

High-Throughput Screening (HTS) allows for the rapid testing of vast compound libraries against biological targets, dramatically accelerating the initial stages of drug discovery. nih.govnih.gov The future exploration of the biological potential of Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- and its analogues will heavily rely on these automated platforms.

Library Screening: The first step involves screening large and diverse compound collections to identify "hits." southernresearch.orgthermofisher.com A library of derivatives based on the target compound's scaffold could be synthesized and subjected to HTS against a panel of disease targets (e.g., kinases, proteases, GPCRs) to quickly identify promising areas of biological activity. biointerfaceresearch.com

Assay Development: HTS requires robust and miniaturized assays, often in 96-, 384-, or 1536-well formats. southernresearch.org These can be biochemical assays measuring enzyme activity or cell-based assays measuring a cellular response. nih.gov Custom assays can be developed to specifically explore the effects of the target compound on pathways of interest.

Hit-to-Lead Optimization: Once initial hits are identified, HTS data, combined with computational modeling, guides the chemical synthesis of more potent and selective analogues. southernresearch.org This iterative cycle of screening and synthesis is central to modern drug discovery and would be essential for developing a therapeutic candidate from the Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- scaffold.

Table 2: High-Throughput Screening Workflow for Thiourea Derivatives
StageDescriptionRelevance to Target CompoundReferences
Library Design & Synthesis Creation of a diverse set of analogues based on a core scaffold.Synthesize derivatives by modifying the allyl and o-chlorophenyl groups. nih.gov
HTS Campaign Automated screening of the library against biological targets.Test the library against kinases, proteases, or other enzymes to find initial "hits". nih.govsouthernresearch.org
Hit Confirmation & Validation Re-testing initial hits and performing dose-response studies.Confirm the activity of Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- or its analogues. southernresearch.org
Lead Optimization Iterative chemical modification and testing to improve potency and selectivity.Use SAR data to guide the synthesis of optimized drug-like candidates. biointerfaceresearch.comsouthernresearch.org

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The structural features of Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- open doors to research that bridges multiple scientific disciplines, from creating novel materials to dissecting complex biological pathways.

Chemical Biology: Thiourea derivatives are well-established as inhibitors of various enzymes and are valuable tools for probing biological function. mdpi.comnih.gov The target compound could be explored as an inhibitor for enzymes implicated in diseases like cancer or Alzheimer's. biointerfaceresearch.comnih.gov Its structure could be modified to create specific chemical probes to study enzyme function or to serve as a starting point for new therapeutic agents. mdpi.com

Material Science: The thiourea moiety is used in the synthesis of functional materials. Thiourea derivatives can act as organocatalysts, corrosion inhibitors, and building blocks for polymers or nanocrystals. mdpi.com The allyl group on the target compound is particularly interesting as it can participate in thiol-ene "click" reactions, a highly efficient method for surface functionalization or polymer synthesis. This suggests that Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- could be grafted onto surfaces or incorporated into polymers to create new materials with tailored properties.

Agrochemicals: Thiourea derivatives are also prominent in the agrochemical industry as insecticides, fungicides, and herbicides, often exhibiting lower toxicity than conventional pesticides. acs.org The biological activity of Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- could be screened against various plant pathogens and pests to explore its potential in developing safer and more effective crop protection agents. acs.org

Q & A

Q. What are the standard synthetic routes for preparing 1-allyl-3-(o-chlorophenyl)-2-thiourea, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves the reaction of substituted isocyanates with thioamides or amines. For example, reacting o-chlorophenyl isocyanate with allylthioamine under inert conditions (e.g., dry dichloromethane or toluene) in the presence of a base like triethylamine to neutralize HCl byproducts. Reflux conditions (60–80°C) and stoichiometric control (1:1 molar ratio) are critical to minimize side products . Characterization via HPLC or TLC is recommended to monitor reaction progress.

Q. How can researchers confirm the structural identity of this urea derivative using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-NMR to verify allyl proton signals (δ 5.0–5.8 ppm) and aromatic protons from the o-chlorophenyl group (δ 7.2–7.8 ppm). IR spectroscopy can confirm thiourea C=S stretches (~1250–1350 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For example, SCXRD data for analogous urea-thiadiazole hybrids show mean C–C bond lengths of 1.39 Å and thiourea S–C–N angles of ~120°, validating planar geometry .

Q. What are the primary biological or chemical properties of this compound that warrant further investigation?

  • Methodological Answer : Prioritize studies on:
  • Reactivity : Thiourea’s nucleophilic sulfur site, which may participate in cyclization or coordination chemistry .
  • Bioactivity : Screen for antimicrobial or enzyme inhibitory activity using assays like MIC (Minimum Inhibitory Concentration) or kinase inhibition protocols. Compare results with structurally similar compounds (e.g., 1-cyclohexyl-3-prop-2-enylthiourea) to identify structure-activity relationships .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be systematically resolved?

  • Methodological Answer :
  • Hypothesis Testing : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables. For example, discrepancies in antimicrobial results may arise from solvent effects (DMSO vs. water) .
  • Data Triangulation : Cross-validate findings using orthogonal methods (e.g., in vitro enzyme assays vs. cell-based viability tests). Statistical tools like ANOVA can identify significant outliers .
  • Theoretical Alignment : Reconcile results with existing frameworks, such as QSAR (Quantitative Structure-Activity Relationship) models, to assess whether deviations stem from electronic or steric factors .

Q. What experimental design strategies optimize the compound’s synthetic scalability while maintaining functional group integrity?

  • Methodological Answer :
  • Factorial Design : Use a 2k^k factorial approach to test variables (e.g., temperature, catalyst loading). For instance, varying reaction time (12–24 hrs) and solvent polarity (THF vs. DMF) can identify conditions that maximize yield without side reactions (e.g., allyl group oxidation) .
  • Process Simulation : Employ tools like COMSOL Multiphysics to model heat/mass transfer in scaled-up reactions, predicting hotspots or mixing inefficiencies .

Q. How can computational methods elucidate the compound’s reaction mechanisms or supramolecular interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to study transition states in thiourea-mediated reactions (e.g., nucleophilic additions). Compare computed vibrational spectra with experimental IR data .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein binding pockets) using AMBER or GROMACS. Focus on hydrogen bonding between thiourea’s NH groups and receptor residues .

Q. What strategies address challenges in crystallizing this compound for structural analysis?

  • Methodological Answer :
  • Solvent Screening : Test slow evaporation in polar/nonpolar solvent mixtures (e.g., ethanol/hexane). Analogous urea-thiadiazole compounds crystallize in ethyl acetate with 70% success .
  • Additive Engineering : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice formation. Monitor crystal growth via polarized light microscopy .

Data Contradiction and Theoretical Integration

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer :
  • Dynamic Effects : NMR may average conformers (e.g., thiourea tautomers), while X-ray captures static structures. Use variable-temperature NMR to detect rotational barriers .
  • Crystallographic Artifacts : Check for disorder in SCXRD data. Refinement software (e.g., SHELXL) can model alternative conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.